molecular formula C21H25NO2S B2404477 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide CAS No. 2035004-14-7

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide

Cat. No.: B2404477
CAS No.: 2035004-14-7
M. Wt: 355.5
InChI Key: BXXRQWHFCWUZLI-FMIVXFBMSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide is a synthetic organic compound designed for research and development purposes. This molecule features a cinnamamide core, a structure known for its diverse biological activities, linked to a complex thiophene-cyclopentyl scaffold with a hydroxyethyl substituent . The integration of the thiophene heterocycle is of significant interest in medicinal and agrochemical research; thiophene-containing compounds are frequently explored as bioisosteres for benzene rings and often demonstrate enhanced or unique biological profiles, making them valuable scaffolds in the design of new active molecules . The specific stereochemistry of the hydroxyethyl group could be a critical determinant of the compound's biological activity and receptor binding affinity, as is often the case with chiral centers in pharmacologically active molecules . While the exact applications of this specific compound are a subject of ongoing investigation, its complex structure suggests potential as a key intermediate or candidate for high-throughput screening in various fields. Researchers may find value in exploring its utility in developing novel therapeutic agents or as a lead compound in agrochemical discovery, given that similar N-(thiophen-2-yl) amide derivatives have shown promising fungicidal activities . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c1-16(23)18-10-11-19(25-18)21(13-5-6-14-21)15-22-20(24)12-9-17-7-3-2-4-8-17/h2-4,7-12,16,23H,5-6,13-15H2,1H3,(H,22,24)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRQWHFCWUZLI-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the cinnamamide linkage. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Chemical Reactions Analysis

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A thiophene ring , known for its electronic properties.
  • A cyclopentyl group , contributing to its three-dimensional structure.
  • A cinnamamide moiety , which is often associated with biological activity.

Chemistry

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Suzuki–Miyaura coupling reactions , which are essential for forming carbon-carbon bonds under mild conditions.
  • Reagent in organic transformations , aiding in the development of new synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties : Preliminary studies suggest effectiveness against various pathogens.
  • Anti-inflammatory effects : Investigations show potential in modulating inflammatory responses.

Medicine

The compound is being studied for its potential therapeutic applications:

  • Drug development : Ongoing research aims to explore its efficacy as a therapeutic agent.
  • Mechanism of action : It may interact with specific molecular targets, influencing biochemical pathways relevant to disease progression.

Industrial Applications

In industrial settings, this compound is used to produce:

  • Specialty chemicals with tailored properties.
  • Materials that require specific functional characteristics.

Antimicrobial Activity Study (2024)

Objective : Assess the efficacy of the compound against Gram-positive and Gram-negative bacteria.

Target OrganismObserved EffectMIC (µg/mL)
Staphylococcus aureusSignificant inhibition32
Escherichia coliSignificant inhibition64

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Cell LineObserved EffectIC50 (µM)
MCF-7Dose-dependent decrease in viability15

Anti-inflammatory Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

CytokineObserved EffectReduction (%)
TNF-alphaReduced levels50
IL-6Reduced levels50

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness arises from its combination of a cinnamamide group, cyclopentane, and hydroxyethyl-substituted thiophene. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Substituents Biological Activities Unique Features
Target Compound C₂₃H₂₅NO₂S Cinnamamide, cyclopentyl, hydroxyethyl thiophene Inferred: Potential anticancer, anti-inflammatory (based on analogues) Cinnamamide enhances target binding; hydroxyethyl improves solubility
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide () C₁₄H₂₁NO₃S₂ Methanesulfonamide, cyclopentyl, hydroxyethyl thiophene Anti-inflammatory, enzyme inhibition (e.g., COX-2) Methanesulfonamide confers strong hydrogen-bonding capacity; lacks cinnamamide’s aromaticity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide () C₁₉H₂₁NO₃S Furan-3-carboxamide, cyclopentyl, hydroxyethyl thiophene Broad-spectrum antimicrobial activity Furan ring may enhance bacterial membrane penetration but reduces metabolic stability compared to cinnamamide
2-Chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide () C₁₉H₂₁ClFNO₂S Benzamide (Cl/F substituents), cyclopentyl, hydroxyethyl thiophene Potential kinase inhibition (drug development) Halogens improve electrophilicity and target affinity but may increase toxicity risks
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide () C₁₆H₁₇NOS Cinnamamide, propan-2-yl, thiophene Neuromodulatory, antimicrobial Lacks cyclopentyl rigidity; shorter alkyl chain reduces steric hindrance

Pharmacological Differentiation

  • Cinnamamide vs. Sulfonamide : The cinnamamide group in the target compound likely offers superior π-π stacking interactions with aromatic residues in enzyme active sites compared to sulfonamides, which rely on hydrogen bonding .
  • Hydroxyethyl Thiophene : This substituent may improve aqueous solubility and reduce hepatic clearance relative to halogenated (e.g., Cl/F) or methylsulfonyl groups .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide is a complex organic compound with significant potential in pharmacology. Its unique structure, which includes a thiophene ring and a cyclopentyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H27NO3S
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 2034499-98-2

Antimicrobial Activity

Research indicates that compounds similar to N-cinnamides exhibit notable antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Cinnamamide derivatives have been linked to anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in the inflammatory response . This modulation can lead to decreased production of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Potential

N-cinnamides have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest . The ability to interfere with cancer cell viability positions N-cinnamides as potential candidates for cancer therapeutics.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, influencing cellular responses to stimuli.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against MRSA with IC50 values indicating effective inhibition.
Showed cytotoxic effects on melanoma cells, leading to increased ROS levels and G2/M phase arrest.
Investigated the anti-inflammatory potential through NF-κB pathway modulation, resulting in reduced cytokine production.

Q & A

Basic Research Questions

Q. How can the crystal structure of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide be resolved, and what software tools are recommended for refinement?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) for data collection. Refinement can be performed using SHELXL (part of the SHELX suite), which is widely accepted for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For visualization and interaction analysis, Mercury CSD provides advanced tools for packing pattern analysis, void visualization, and comparison with similar structures in the Cambridge Structural Database (CSD) .

Q. What experimental protocols are recommended for synthesizing this compound, and how should purity be validated?

  • Methodology : Follow multi-step organic synthesis protocols involving cyclopentane ring functionalization, thiophene coupling, and cinnamamide conjugation. A typical procedure (adapted from analogous compounds) includes:

Cyclopentylmethylamine intermediate synthesis via reductive amination.

Thiophene-2-yl substitution using Suzuki-Miyaura coupling.

Final cinnamamide coupling via EDC/HOBt-mediated amidation .

  • Validation : Confirm purity using HPLC (≥95%), and characterize via 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with known derivatives (e.g., thiophene-containing cinnamamides in PubChem entries) .

Q. Which analytical techniques are critical for distinguishing stereoisomers or conformational polymorphs of this compound?

  • Methodology :

  • Chiral HPLC or circular dichroism (CD) to resolve enantiomers.
  • Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms.
  • Solid-state NMR for conformational analysis in crystalline phases .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what quantum-chemical parameters are most relevant?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to optimize the geometry and calculate electronic properties (HOMO-LUMO gap, dipole moment). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can predict binding affinity. Compare results with structurally similar compounds, such as thiophene-based sulfonamides or cinnamamides with reported bioactivity .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with predicted values)?

  • Methodology :

Verify solvent effects (e.g., DMSO vs. CDCl3_3) and pH-dependent shifts using variable-temperature NMR.

Cross-validate with 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals.

Re-examine synthetic intermediates for potential byproducts or stereochemical mismatches .

Q. How does the substitution pattern on the thiophene ring influence the compound’s stability or reactivity in biological assays?

  • Methodology :

  • Synthesize derivatives with varying substituents (e.g., hydroxyl, methyl, or halide groups) at the 5-position of the thiophene ring.
  • Compare stability under physiological conditions (PBS buffer, 37°C) via HPLC and mass spectrometry.
  • Assess reactivity in cellular assays (e.g., metabolic stability in liver microsomes) .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound, and how can pharmacokinetic (PK) parameters be optimized?

  • Methodology :

  • Perform ADME-Tox profiling (e.g., Caco-2 permeability, cytochrome P450 inhibition).
  • Use proteolytic stability assays to identify degradation hotspots (e.g., ester or amide bonds).
  • Modify the cyclopentylmethyl or cinnamamide moiety to enhance bioavailability (e.g., PEGylation or prodrug strategies) .

Q. How can intermolecular interactions in the crystal lattice inform the design of co-crystals or salts for improved solubility?

  • Methodology : Analyze hydrogen-bonding networks and π-π stacking in the crystal structure using Mercury CSD . Screen for co-formers (e.g., carboxylic acids, amines) that disrupt hydrophobic packing while maintaining crystallinity. Validate solubility enhancements via phase solubility diagrams and dissolution testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.